molecular formula C20H28N2O6 B15011399 Pentyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Pentyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15011399
M. Wt: 392.4 g/mol
InChI Key: YROCWLPOQKXDDB-UHFFFAOYSA-N
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Description

Pentyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with a trimethoxyphenyl group, a pentyl ester, and a carboxylate group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of Pentyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the tetrahydropyrimidine core, followed by the introduction of the trimethoxyphenyl group and the pentyl ester. Common reagents used in these reactions include aldehydes, amines, and esters, under conditions such as reflux or catalytic hydrogenation. Industrial production methods may involve optimization of these reactions to increase yield and purity, using techniques like continuous flow synthesis or microwave-assisted synthesis.

Chemical Reactions Analysis

Pentyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pentyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Pentyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit certain enzymes or activate specific signaling pathways.

Comparison with Similar Compounds

Pentyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Tetrahydropyrimidines: These compounds share the tetrahydropyrimidine core but differ in their substituents.

    Trimethoxyphenyl derivatives: Compounds with the trimethoxyphenyl group but different core structures.

    Pentyl esters: Esters with the pentyl group but different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H28N2O6

Molecular Weight

392.4 g/mol

IUPAC Name

pentyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H28N2O6/c1-6-7-8-9-28-19(23)16-12(2)21-20(24)22-17(16)13-10-14(25-3)18(27-5)15(11-13)26-4/h10-11,17H,6-9H2,1-5H3,(H2,21,22,24)

InChI Key

YROCWLPOQKXDDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OC)OC)OC)C

Origin of Product

United States

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